molecular formula C13H21ClN2O2 B4083834 2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride

2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride

Cat. No.: B4083834
M. Wt: 272.77 g/mol
InChI Key: JPUBEUCKQOCRJF-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique molecular structure, which includes a diethylamino group, a methoxyphenyl group, and an acetamide moiety. This compound is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride typically involves the reaction of 2-methoxyphenylacetic acid with diethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride. This intermediate is then reacted with diethylamine to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. The industrial methods may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride can be compared with other similar compounds such as:

  • 2-(diethylamino)-N-(2-chlorophenyl)acetamide;hydrochloride
  • 2-(diethylamino)-N-(2-hydroxyphenyl)acetamide;hydrochloride
  • 2-(diethylamino)-N-(2-nitrophenyl)acetamide;hydrochloride

These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and applications. For example, the methoxy group in this compound may enhance its solubility and stability compared to its chloro or nitro analogs.

Properties

IUPAC Name

2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-4-15(5-2)10-13(16)14-11-8-6-7-9-12(11)17-3;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUBEUCKQOCRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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